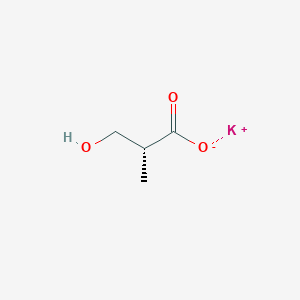![molecular formula C10H12N4 B13436063 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be achieved through various synthetic routes. One common method involves the use of hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives, followed by microwave irradiation and subsequent addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides . This method allows for the rapid construction of the imidazo[1,2-b]pyrazole scaffold with high yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives with altered properties.
Fragmentation: The pyrazole ring can undergo fragmentation, giving access to push-pull dyes with a proaromatic core.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
類似化合物との比較
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the isobutyl group, which may affect its bioactivity and solubility.
1H-imidazo[1,2-b]pyrazole derivatives: These compounds have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its solubility and bioactivity compared to other similar compounds .
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,7H2,1-2H3 |
InChIキー |
UZWQIIHXCQDHQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CN2C1=C(C=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
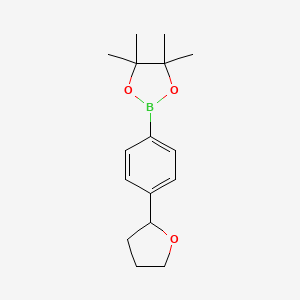

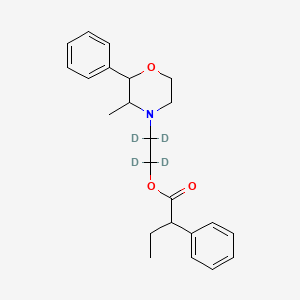
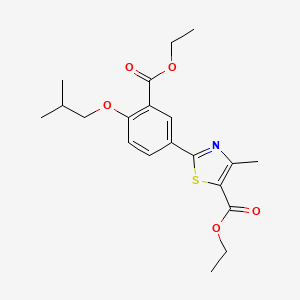

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
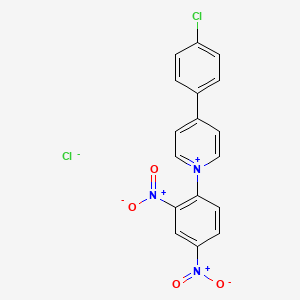

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
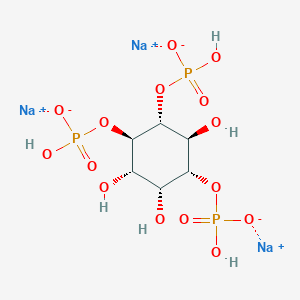
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
